molecular formula C13H21F2NO5 B1379291 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate CAS No. 1356338-61-8

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B1379291
CAS No.: 1356338-61-8
M. Wt: 309.31 g/mol
InChI Key: IJIWBQHTTMPZAT-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic organic compound belonging to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: The initial step involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through a Mannich reaction or other cyclization methods.

    Introduction of Functional Groups: Subsequent steps involve the introduction of tert-butyl, ethyl, and difluoro groups. This can be done through various substitution reactions, often using reagents like tert-butyl chloride, ethyl bromide, and difluoromethylating agents.

    Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides (e.g., sodium chloride), amines (e.g., methylamine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine core.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The difluoro groups enhance binding affinity and specificity by forming strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate: Similar structure but with a ketone group instead of a hydroxyl group.

    1-tert-Butyl 3-ethyl 5,5-difluoro-4-aminopiperidine-1,3-dicarboxylate: Contains an amino group instead of a hydroxyl group.

Uniqueness

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both tert-butyl and difluoro groups enhances its stability and binding properties, making it a valuable compound in various research applications.

Biological Activity

1-tert-Butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic compound belonging to the piperidine family. Its unique structure incorporates a piperidine ring with various substituents, including tert-butyl, ethyl, and difluoro groups, along with hydroxyl and dicarboxylate functionalities. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The chemical formula for this compound is C13H21F2NO5C_{13}H_{21}F_{2}NO_{5}, with a molecular weight of approximately 307.29 g/mol. The presence of difluoro and hydroxyl groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₂₁F₂NO₅
Molecular Weight307.29 g/mol
CAS Number1356338-61-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , affecting metabolic pathways or as a receptor modulator , influencing signaling cascades within cells. The exact mechanism can vary based on the biological system under investigation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various metabolic processes, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter systems such as GABA (gamma-aminobutyric acid), which is crucial for regulating neuronal excitability.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for further research in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds in the piperidine class:

  • Study on Neurotransmitter Interaction : Research indicates that derivatives of piperidine can act as substrate-competitive inhibitors of GABA uptake, suggesting potential applications in psychiatric disorders .
  • Anti-inflammatory Effects : A related compound, Roflumilast, demonstrated significant anti-inflammatory properties in models of acute pancreatitis by reducing oxidative stress and inflammatory cytokines . While not directly studying our compound, these findings highlight the potential for similar effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameBiological Activity
1-Tert-butyl 3-methyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate Potential enzyme inhibitor
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate Lacks dicarboxylate functionality; different reactivity

The presence of both hydroxyl and dicarboxylate groups in this compound may confer unique properties compared to its analogs.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8-9,17H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIWBQHTTMPZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1O)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101119102
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356338-61-8
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356338-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5,5-difluoro-4-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101119102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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